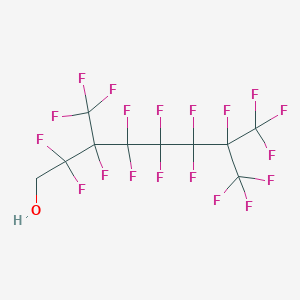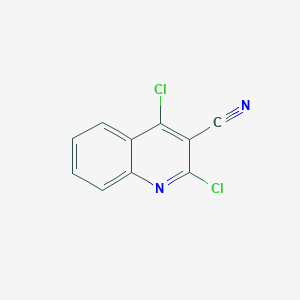
2,4-Dichloroquinoline-3-carbonitrile
Descripción general
Descripción
2,4-Dichloroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H4Cl2N2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyano group at position 3 on the quinoline ring
Análisis Bioquímico
Biochemical Properties
2,4-Dichloroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various nucleophiles, leading to the formation of novel substituted quinolines . The compound’s interaction with thiolate anions results in the formation of thio ethers, which can be further hydrolyzed to produce quinolinones . These interactions highlight the compound’s versatility in forming different derivatives, which can be useful in biochemical research and drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to the formation of various derivatives that may affect cellular functions differently . For instance, the formation of thio ethers and quinolinones can impact cellular signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as thiolate anions, to form thio ethers . These thio ethers can undergo further hydrolysis to produce quinolinones, which may have different biological activities. The molecular mechanism involves the formation of covalent bonds between the compound and nucleophiles, leading to the creation of new chemical entities with potential biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo hydrolysis to form quinolinones . This degradation process can affect the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, leading to the formation of different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The formation of quinolinones through hydrolysis is one of the key metabolic pathways associated with this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness in targeting specific cellular compartments or tissues, which is important for its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s biological activity, as it may interact with different biomolecules within specific subcellular environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroquinoline-3-carbonitrile typically involves the nucleophilic substitution of 2,4-dichloroquinoline with various nucleophiles. One common method includes the reaction of 2,4-dichloroquinoline with thiolate anions in 2-propanol at reflux temperature, leading to the formation of substituted quinolines . Another approach involves the use of Vilsmeier reagent, prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as thiolate anions, amines, and hydrazine.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolate anions, amines, and hydrazine.
Oxidation and Reduction: Standard oxidizing and reducing agents used for quinoline derivatives may include potassium permanganate, hydrogen peroxide, and sodium borohydride.
Major Products Formed
Thio Ethers: Formed by nucleophilic substitution with thiolate anions.
Aminoquinolines and Pyrazoloquinolines: Formed by nucleophilic substitution with amines and hydrazine, respectively.
Aplicaciones Científicas De Investigación
2,4-Dichloroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active quinoline derivatives, which exhibit antimicrobial, antiviral, and anticancer properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloroquinoline-3-carbonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 are electron-withdrawing groups, making the carbon atoms at these positions susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various substituted quinolines, which can interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with a similar structure but different functional groups.
2,6-Dichloroquinoline-3-carbonitrile: Similar to 2,4-Dichloroquinoline-3-carbonitrile but with chlorine atoms at positions 2 and 6.
Propiedades
IUPAC Name |
2,4-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSRDZZLIOHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382861 | |
| Record name | 2,4-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-54-3 | |
| Record name | 2,4-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloroquinoline-3-carbonitrile a valuable starting material in organic synthesis?
A1: this compound is a highly versatile building block due to its two reactive chlorine atoms that are susceptible to nucleophilic substitution reactions. This enables the introduction of various substituents at the 2- and 4-positions of the quinoline core. Additionally, the presence of the nitrile group at the 3-position offers further opportunities for chemical transformations, expanding the possibilities for creating diverse chemical structures. [, , , , ]
Q2: What types of heterocyclic systems have been synthesized using this compound as a starting material?
A2: Researchers have successfully utilized this compound to synthesize a wide array of fused quinoline heterocycles. These include thieno[3,2-c]quinolines [], pyrazolo[4,3-c]quinolin-4(5H)-ones [], 1,2,3,5,6-pentaazaaceanthrylenes [], and [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines [].
Q3: Can you provide an example of a specific reaction involving this compound?
A3: One example is the reaction of this compound with ethyl mercaptoacetate. This reaction yields ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a key intermediate for synthesizing various 5H-1-thia-3,5,6-triazaaceanthrylene derivatives. []
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of two chlorine atoms at the 2- and 4- positions of the quinoline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the ring towards nucleophilic substitution reactions, making it possible to introduce a variety of nucleophiles at these positions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
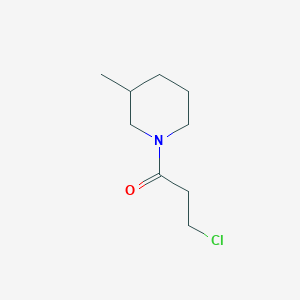

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)
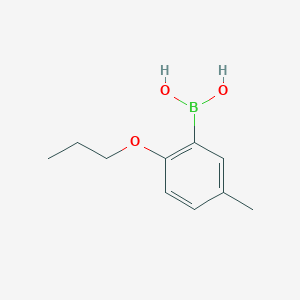
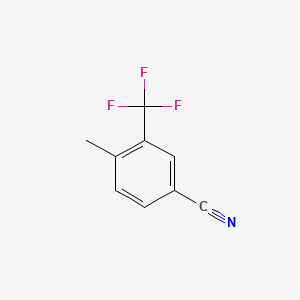
![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

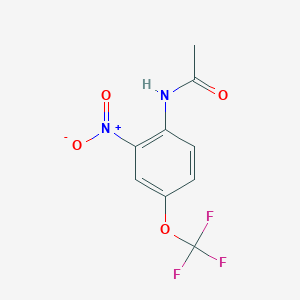
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)
